molecular formula C7H10N2S B15248273 (3-(Methylthio)pyridin-2-yl)methanamine

(3-(Methylthio)pyridin-2-yl)methanamine

Cat. No.: B15248273
M. Wt: 154.24 g/mol
InChI Key: CNUBUXACJLDAMD-UHFFFAOYSA-N
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Description

(3-(Methylthio)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group at the 3-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.

    Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes and ketones.

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.

Industry:

    Optical Materials:

Mechanism of Action

The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness:

    Structural Differences: The position of the methylthio and methanamine groups in (3-(Methylthio)pyridin-2-yl)methanamine provides unique reactivity and interaction profiles compared to its isomers and analogs.

    Applications: Its specific structure makes it suitable for applications in catalysis and optical materials, where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(3-methylsulfanylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3

InChI Key

CNUBUXACJLDAMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC=C1)CN

Origin of Product

United States

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